2-Ethyl-2-oxazoline (CAS: 10431-98-8) is a highly processable cyclic imino ether primarily procured as the monomeric precursor for poly(2-ethyl-2-oxazoline) (PEtOx) via living cationic ring-opening polymerization (CROP) [1]. As a pseudo-polypeptide, the resulting polymer delivers exceptional biocompatibility, low dispersity, and tunable amphiphilicity, making it a premier building block for advanced materials . In industrial and pharmaceutical procurement, 2-ethyl-2-oxazoline is prioritized for synthesizing stealth coatings, thermoresponsive hydrogels, and well-defined block copolymers where precise molecular weight control, high water solubility, and structural stability are mandatory [1].
Generic substitution among 2-oxazoline monomers fundamentally alters the macroscopic properties of the resulting polymer, leading to critical failures in targeted applications. Replacing 2-ethyl-2-oxazoline with the closely related 2-methyl-2-oxazoline yields a purely hydrophilic polymer that lacks a Lower Critical Solution Temperature (LCST) in water, entirely eliminating thermoresponsive capabilities. Conversely, substitution with 2-isopropyl-2-oxazoline drops the LCST to approximately 36 °C, which can trigger premature phase separation in ambient or physiological environments unless precisely tuned[1]. Furthermore, attempting to substitute the resulting poly(2-ethyl-2-oxazoline) with traditional Polyethylene Glycol (PEG) in biomedical formulations introduces significant immunogenicity risks, specifically the generation of anti-PEG antibodies, which compromises the efficacy and circulation time of stealth nanocarriers [2].
2-Methyl-2-oxazoline yields a fully water-soluble polymer without LCST, altering thermal response and degradation profiles.
2-Phenyl-2-oxazoline produces a hydrophobic, rigid polymer with vastly different copolymerization reactivity ratios, leading to random rather than block-like architectures.
Poly(ethylene glycol) substitution may shift in vivo pharmacokinetics and biodistribution; direct replacement requires model-specific validation.
Unlike 2-methyl-2-oxazoline, which yields a completely water-soluble polymer with no LCST, 2-ethyl-2-oxazoline produces an amphiphilic polymer with an LCST of 60–100 °C depending on molecular weight [2]. When copolymerized with 2-isopropyl-2-oxazoline (LCST ~36 °C), 2-ethyl-2-oxazoline acts as the critical hydrophilic comonomer. Because the reactivity ratios (1.78 for EtOx vs. 0.79 for iPrOx) favor the ethyl derivative, it forms gradient copolymers that linearly increase the cloud point, allowing precise tuning for physiological targeting[1].
| Evidence Dimension | Lower Critical Solution Temperature (LCST) in water |
| Target Compound Data | 60–100 °C (PEtOx homopolymer); acts as an LCST elevator in copolymers |
| Comparator Or Baseline | 2-Methyl-2-oxazoline (No LCST) / 2-Isopropyl-2-oxazoline (~36 °C LCST) |
| Quantified Difference | Provides a 24–64 °C LCST elevation over the isopropyl analog and introduces thermoresponsiveness entirely absent in the methyl analog. |
| Conditions | Aqueous solution, varying degrees of polymerization (DP) |
Enables the formulation of tunable 'smart' hydrogels and temperature-responsive systems that cannot be achieved with the methyl or isopropyl analogs alone.
Poly(2-ethyl-2-oxazoline) synthesized from this monomer serves as a direct structural alternative to Polyethylene Glycol (PEG) for nanoparticle stealth coatings. In head-to-head in vivo solid tumor models, PEtOx-coated nanoparticles demonstrated comparable blood circulation times and tumor targeting to PEG[2]. Crucially, PEtOx avoids the anti-PEG antibody recognition that affects up to 25% of the patient population, while maintaining equivalent in vitro cytotoxicity and hemocompatibility profiles across a 0.4–40 kDa mass range [1].
| Evidence Dimension | Immunogenicity and Stealth Performance |
| Target Compound Data | High hemocompatibility, avoids anti-PEG antibody recognition |
| Comparator Or Baseline | Polyethylene Glycol (PEG) (Triggers anti-PEG antibodies in ~25% of patients) |
| Quantified Difference | Equivalent pharmacokinetic retention to PEG with significantly reduced immunogenic risk and lower solution viscosity. |
| Conditions | In vivo animal solid tumor models; in vitro cytotoxicity assays (0.4–40 kDa polymers) |
Essential for pharmaceutical procurement teams seeking to replace PEG in nanomedicine formulations to prevent accelerated blood clearance and allergic reactions.
2-Ethyl-2-oxazoline exhibits highly controlled, first-order living CROP kinetics when initiated by alkyl sulfonates like methyl tosylate. It polymerizes efficiently not only in standard acetonitrile but also in greener solvents like benzotrifluoride (BTF) and dimethyl isosorbide (DMI) at 80–100 °C [2]. This predictable kinetic behavior consistently yields polymers with very low dispersity (Đ ≤ 1.05) and strictly linear molecular weight progression, outperforming monomers prone to chain transfer or termination side reactions [1].
| Evidence Dimension | Polymerization Dispersity (Đ) and Kinetic Control |
| Target Compound Data | Đ ≤ 1.05 with strictly linear first-order monomer consumption |
| Comparator Or Baseline | Uncontrolled chain-growth monomers or sterically hindered oxazolines |
| Quantified Difference | Near-perfect living character allowing precise block and gradient copolymer synthesis without premature termination. |
| Conditions | CROP in acetonitrile, BTF, or DMI at 80–100 °C, standard monomer-to-initiator ratios |
Guarantees batch-to-batch reproducibility and precise molecular weight control for industrial scale-up of specialized polymers.
Procured as the monomer for synthesizing PEtOx to coat lipid nanoparticles (LNPs) and targeted drug delivery vehicles, directly mitigating the immunogenicity and accelerated blood clearance associated with traditional PEG coatings[1].
Utilized as a critical hydrophilic comonomer to tune the LCST of 2-isopropyl-2-oxazoline-based systems, enabling the creation of hydrogels that undergo phase transitions precisely at physiological temperatures [2].
Employed in macromonomer synthesis or 'grafting-from' approaches to create highly controlled amphiphilic comb polymers, leveraging its living CROP kinetics for advanced emulsifiers and surface modifiers [3].
Flammable;Corrosive;Irritant